6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
Overview
Description
“6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Studies have focused on synthesizing new heterocyclic compounds based on the 1,3,4-oxadiazole structure. For example, Abbas et al. (2017) synthesized new heterocyclic fused rings compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of the 1,3,4-oxadiazole moiety in creating a variety of fused heterocyclic compounds with potential for further functionalization and investigation (Abbas, Hussain, & Shakir, 2017).
Antimicrobial Activities
Some studies have evaluated the antimicrobial activities of compounds derived from or related to 1,3,4-oxadiazoles. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showing that some of these compounds possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
The potential anticancer activities of 1,3,4-oxadiazole derivatives have also been a research focus. Yakantham et al. (2019) designed, synthesized, and evaluated 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, finding that all compounds demonstrated good to moderate activity on various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Novel Synthesis Methods
In addition to biological activities, research has also focused on developing new synthesis methods for creating 1,3,4-oxadiazole derivatives. For instance, Salama (2020) explored the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, showcasing innovative pathways to obtain these compounds with potential biological applications (Salama, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have demonstrated good in vivo exposure and pharmacodynamic effects in a human tumor xenograft model .
Result of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-8-6-11(7-9-12)14-17-13(19-18-14)5-3-1-2-4-10-16/h6-9H,1-5,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWFIMYEXAIQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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